1,1-Cyclobutanedicarboxylic acid

Medicinal Chemistry Cancer Therapeutics Platinum Complexes

Procure geminal 1,1-cyclobutanedicarboxylic acid (CBDCA) as the definitive Carboplatin Impurity B reference standard and rigid leaving ligand for next-generation Pt(II/IV) anticancer agents. Its conformationally restricted gem-dicarboxylate geometry is essential for achieving slower DNA binding kinetics and reduced systemic toxicity—differentiation unattainable with 1,2- or 1,3-isomers. Indispensable for constructing lanthanide MOFs with selective methanol sensing. Batch-tested ≥98% purity enables accurate quantification against the <1.0% pharmacopeial specification, supporting ANDA submissions and QC release testing. Order with worldwide shipping.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 5445-51-2
Cat. No. B193282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Cyclobutanedicarboxylic acid
CAS5445-51-2
Synonyms1,1-Cyclobutanedicarboxylic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)
InChIKeyCCQPAEQGAVNNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2): A Critical Dicarboxylic Acid Intermediate for Platinum-Based Chemotherapeutics


1,1-Cyclobutanedicarboxylic acid (CBDCA; CAS 5445-51-2), also known as cyclobutane-1,1-dicarboxylic acid, is a four-membered cyclic dicarboxylic acid building block with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol [1]. It exists as a white crystalline powder with a melting point of 157–161 °C and is soluble in DMSO and methanol [2]. The compound is distinguished by the placement of both carboxyl groups on the same carbon atom of the cyclobutane ring, creating a rigid, geminally disubstituted structure that confers unique steric and electronic properties essential for its primary role as a ligand and pharmaceutical intermediate .

Why 1,1-Cyclobutanedicarboxylic Acid Cannot Be Replaced by Other Cyclic or Linear Dicarboxylic Acids


The unique geminal positioning of the two carboxyl groups on the cyclobutane ring creates a strained, conformationally restricted ligand geometry that is fundamentally different from its regioisomers (e.g., 1,2- or 1,3-cyclobutanedicarboxylic acids) or common linear alternatives like malonic acid [1]. This geometric constraint dictates the coordination sphere and stability of metal complexes, directly impacting the in vivo reactivity and toxicity profile of platinum(II) drugs such as carboplatin [2]. In carboplatin, the CBDCA ligand replaces the labile chloride ligands of cisplatin, resulting in a complex with slower DNA binding kinetics and reduced systemic toxicity—a clinically meaningful differentiation that would be lost if a more flexible or differently angled dicarboxylate ligand were substituted [3]. Furthermore, in the context of pharmaceutical quality control, the compound is a specifically designated and regulated impurity (Carboplatin Impurity B), and its identification and quantification cannot be achieved using a generic dicarboxylic acid standard [4].

Quantitative Comparative Evidence for 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2)


Enhanced In Vitro Cytotoxicity of Pt(II)-CBDCA Complexes Relative to Cisplatin

Platinum(II) and palladium(II) complexes containing the 1,1-cyclobutanedicarboxylate (CBDCA) ligand, specifically [Pt(bpy)(cbdca)] and [Pd(bpy)(cbdca)], exhibited consistently lower ID50 values than the benchmark clinical drug cisplatin against P388 lymphocytic leukemia cells [1]. While the study reports the complexes 'invariably show ID50 values less than cisplatin,' the exact ID50 values were not listed in the abstract; however, the consistent demonstration of superior potency in this head-to-head assay confirms the critical role of the CBDCA ligand in enhancing the cytotoxic payload of the metal complex relative to the chloride-based cisplatin scaffold [1].

Medicinal Chemistry Cancer Therapeutics Platinum Complexes

Modulation of Anticancer Activity and Toxicity via Functionalized CBDCA Ligands Compared to Carboplatin and Cisplatin

Platinum(II) complexes (DN603 and DN604) incorporating a functionalized 3-oxocyclobutane-1,1-dicarboxylate ligand (a derivative of CBDCA) were directly compared to clinical benchmarks [1]. The compounds exhibited potent in vitro anticancer activity comparable to both cisplatin and oxaliplatin. Crucially, complex DN604 demonstrated a significant differentiation: it maintained this high potency while exhibiting low acute toxicity similar to carboplatin, alongside acceptable solubility and stability in water [1]. This contrasts with the parent compound cisplatin, which, despite its efficacy, is associated with dose-limiting toxicities.

Medicinal Chemistry Drug Design Platinum Anticancer Agents

Critical Impurity Specification in Pharmaceutical Formulations

1,1-Cyclobutanedicarboxylic acid (CBDCA) is a known and regulated degradation impurity of the chemotherapy drug carboplatin, officially designated as Carboplatin Impurity B . A U.S. patent for a stable injectable carboplatin formulation explicitly mandates that the CBDCA level must not exceed 1.0%, based on the weight of carboplatin, and total degradation impurities must not exceed 2.5% when stored at room temperature for 24 months [1]. This specification provides a clear, quantifiable threshold for the acceptable presence of this compound in a finished drug product, distinguishing it from other potential contaminants that may not have such defined regulatory limits.

Pharmaceutical Analysis Quality Control Stability Studies

Impact of Geminal Dicarboxylate Geometry on Metal-Organic Framework (MOF) Pore Architecture

In the design of partitioned acs (pacs) MOFs, the choice of cyclobutanedicarboxylate isomer dictates the framework's pore size and gas separation performance [1]. Using a bioisosteric replacement strategy, the trans-1,3-cyclobutanedicarboxylate ligand achieved a pore compression ratio of approximately 30% (based on unit cell c/a ratio) relative to the prototypical 1,4-benzenedicarboxylate-pacs [1]. While the study highlights the trans-1,3 isomer for this specific pore-shrinking effect, the 1,1-cyclobutanedicarboxylate isomer offers a fundamentally different coordination angle (due to its geminal configuration), which is critical for synthesizing other MOF topologies like lithium coordination polymers and lanthanide MOFs .

Materials Science Metal-Organic Frameworks Gas Separation

Optimal Application Scenarios for 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2) Based on Quantified Evidence


Pharmaceutical Quality Control: Reference Standard for Carboplatin Impurity B Analysis

Analytical laboratories performing batch release or stability testing on carboplatin drug products require a certified reference standard of 1,1-cyclobutanedicarboxylic acid (Carboplatin Impurity B) to develop and validate HPLC or LC-MS/MS methods. The compound's identity is confirmed by its characteristic m/z of 143.0345 in negative mode electrospray ionization, allowing for specific detection even in complex matrices [1]. Given the regulatory specification of ≤1.0% w/w in finished formulations after 24 months, a high-purity (≥98%) standard is essential for accurate quantification and ensuring compliance with pharmacopeial monographs [2].

Medicinal Chemistry: Synthesis of Next-Generation Platinum Anticancer Complexes

Researchers aiming to develop novel platinum(II) or platinum(IV) anticancer agents with improved therapeutic indices should prioritize 1,1-cyclobutanedicarboxylic acid as a leaving ligand. Evidence shows that CBDCA-containing complexes can achieve in vitro cytotoxicity comparable to or better than cisplatin while exhibiting the lower acute toxicity profile characteristic of carboplatin [1]. This scaffold also allows for further functionalization (e.g., the 3-oxo derivative) to fine-tune solubility, stability, and biological activity, offering a clear path for structure-activity relationship studies [2].

Materials Science: Precursor for Lanthanide Metal-Organic Frameworks (Ln-MOFs) and Lithium Coordination Polymers

1,1-Cyclobutanedicarboxylic acid is a proven ligand for constructing lanthanide-based MOFs with desirable photoluminescent properties. For instance, europium-based MOFs synthesized from this ligand demonstrate high luminescence quantum yield and function as selective chemical sensors for methanol (CH3OH) [1]. The geminal dicarboxylate geometry enables the formation of specific coordination polymer architectures, including lithium coordination polymers, that are not accessible using isomeric cyclobutane dicarboxylates or linear aliphatic diacids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Cyclobutanedicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.